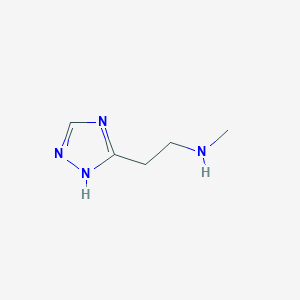

n-Methyl-2-(1h-1,2,4-triazol-3-yl)ethan-1-amine

Description

n-Methyl-2-(1H-1,2,4-triazol-3-yl)ethan-1-amine is a heterocyclic amine featuring a 1,2,4-triazole ring substituted at the 3-position, linked via an ethylamine backbone with a methyl group on the terminal nitrogen. The compound shares a core scaffold with TAAR1 agonists, where the 1,2,4-triazole moiety is critical for receptor interaction .

Properties

CAS No. |

34392-55-7 |

|---|---|

Molecular Formula |

C5H10N4 |

Molecular Weight |

126.16 g/mol |

IUPAC Name |

N-methyl-2-(1H-1,2,4-triazol-5-yl)ethanamine |

InChI |

InChI=1S/C5H10N4/c1-6-3-2-5-7-4-8-9-5/h4,6H,2-3H2,1H3,(H,7,8,9) |

InChI Key |

AWLGSCSQEWTDSU-UHFFFAOYSA-N |

Canonical SMILES |

CNCCC1=NC=NN1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-Methyl-2-(1h-1,2,4-triazol-3-yl)ethan-1-amine typically involves the reaction of 1-methyl-1H-1,2,4-triazole with ethylamine under specific conditions. One common method involves the use of microwave irradiation to facilitate the reaction, which can significantly reduce reaction times and improve yields .

Industrial Production Methods

In an industrial setting, the production of n-Methyl-2-(1h-1,2,4-triazol-3-yl)ethan-1-amine may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of catalysts and solvents can further optimize the reaction conditions to achieve higher efficiency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

n-Methyl-2-(1h-1,2,4-triazol-3-yl)ethan-1-amine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines or other reduced derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like halides. The reactions are typically carried out under controlled temperatures and may require the use of solvents to dissolve the reactants .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in various substituted triazole derivatives .

Scientific Research Applications

n-Methyl-2-(1h-1,2,4-triazol-3-yl)ethan-1-amine has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, including antifungal agents, anticancer drugs, and enzyme inhibitors associated with cardiovascular diseases.

Agrochemicals: The compound is utilized in the synthesis of herbicides, fungicides, and insecticides.

Material Science: It serves as a precursor for the production of new functional materials such as polymers and metal-organic frameworks.

Mechanism of Action

The mechanism of action of n-Methyl-2-(1h-1,2,4-triazol-3-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways. In medicinal applications, it may inhibit certain enzymes or receptors, thereby exerting its therapeutic effects. The triazole ring is known to interact with various biological targets, making it a versatile scaffold in drug design .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The following table summarizes key analogs of n-Methyl-2-(1H-1,2,4-triazol-3-yl)ethan-1-amine, highlighting substituent variations, molecular properties, and biological activities:

Key Comparative Insights

Substituent Effects on Bioactivity

- Lipophilicity and Aromaticity: Compounds with lipophilic aromatic substituents (e.g., biphenyl in ) exhibit enhanced TAAR1 agonism due to improved receptor binding and membrane permeability . The n-methyl group in the target compound likely increases lipophilicity compared to non-methylated analogs like 2-(4H-1,2,4-triazol-3-yl)ethan-1-amine .

- Positional Isomerism : Substitution at the triazole 3-position (vs. 1-position) is critical for TAAR1 activity. For example, 2-(5-(3-Methoxyphenyl)-4H-1,2,4-triazol-3-yl)ethan-1-amine HCl shows submicromolar EC₅₀ values , whereas 1-substituted triazoles (e.g., ) are less explored.

Physicochemical Properties

- Melting Points : Hydrochloride salts generally exhibit higher melting points (e.g., 235–236°C for compounds) compared to free bases .

- Solubility : Methylation on the ethylamine side chain (as in the target compound) may reduce aqueous solubility but improve blood-brain barrier penetration, a desirable trait for CNS-targeted therapeutics .

Biological Activity

n-Methyl-2-(1H-1,2,4-triazol-3-yl)ethan-1-amine, a compound featuring a triazole ring, has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its synthesis, biological properties, and applications based on diverse research findings.

- CAS Number : 34392-55-7

- Molecular Formula : C₅H₁₀N₄

- Molecular Weight : 126.16 g/mol

- IUPAC Name : N-methyl-2-(1H-1,2,4-triazol-5-yl)ethanamine

| Property | Value |

|---|---|

| CAS No. | 34392-55-7 |

| Molecular Formula | C₅H₁₀N₄ |

| Molecular Weight | 126.16 g/mol |

| IUPAC Name | N-methyl-2-(1H-1,2,4-triazol-5-yl)ethanamine |

| InChI | InChI=1S/C5H10N4/h4,6H,2-3H2,1H3,(H,7,8,9) |

Synthesis

The synthesis of n-Methyl-2-(1H-1,2,4-triazol-3-yl)ethan-1-amine typically involves the reaction of 1-methyl-1H-1,2,4-triazole with ethylamine. Microwave irradiation is a common method used to enhance reaction efficiency and yield.

Antimicrobial Properties

Research indicates that derivatives of triazole compounds exhibit significant antimicrobial activity. For instance, studies have shown that n-Methyl derivatives can inhibit the growth of various bacterial strains. The compound's mechanism often involves interference with microbial enzyme systems .

Anti-inflammatory Effects

In vitro studies have demonstrated that n-Methyl derivatives can modulate cytokine release in peripheral blood mononuclear cells (PBMCs). Compounds similar to n-Methyl showed a reduction in TNF-α production by approximately 44–60% at higher concentrations (50 µg/mL), indicating potential anti-inflammatory properties .

Anticancer Activity

The triazole ring structure allows for interactions with biological targets associated with cancer proliferation. Research has suggested that these compounds can inhibit specific enzymes involved in tumor growth and metastasis .

Study on Cytokine Release

In a controlled study evaluating the effects of various triazole derivatives on cytokine release from PBMCs stimulated by lipopolysaccharides (LPS), it was found that compounds derived from n-Methyl significantly reduced TNF-α levels compared to controls. This suggests a promising avenue for developing anti-inflammatory agents .

Evaluation of Antimicrobial Efficacy

A comparative analysis of several n-Methyl derivatives against Gram-positive and Gram-negative bacteria revealed that specific modifications to the triazole structure enhanced antimicrobial efficacy. These findings highlight the importance of structural optimization in drug design .

The biological activity of n-Methyl compounds is largely attributed to their ability to interact with specific molecular targets within cells. The triazole ring is known for its capability to bind to enzymes and receptors involved in various biological pathways. For example, it may inhibit enzymes related to inflammatory responses or microbial metabolism .

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for n-Methyl-2-(1H-1,2,4-triazol-3-yl)ethan-1-amine, and how do reaction conditions influence yield?

- Methodology :

- Start with aminoguanidine hydrochloride and succinic anhydride as precursors, followed by alkylation with methyl iodide under basic conditions (K₂CO₃/DMF, 60°C).

- Purify via recrystallization using ethanol/water mixtures to isolate the amine .

- Monitor reaction progress via TLC (silica gel, ethyl acetate:hexane 3:1) and characterize intermediates via FT-IR (C-N stretch at ~1600 cm⁻¹) and ¹H NMR (triazole proton at δ 8.1–8.3 ppm) .

Q. How can single-crystal X-ray diffraction (SCXRD) resolve ambiguities in the molecular structure of this compound?

- Methodology :

- Grow crystals via slow evaporation of a saturated DMSO solution.

- Use SHELXL for refinement, focusing on resolving disorder in the triazole ring or methyl group. Typical data-to-parameter ratios >15:1 ensure reliability (e.g., R₁ < 0.05, wR₂ < 0.15) .

- Validate hydrogen bonding (N–H···N interactions) using Mercury software to analyze packing diagrams .

Q. What spectroscopic techniques are critical for confirming tautomerism in the 1,2,4-triazole core?

- Methodology :

- Use ¹³C NMR to distinguish between 1H- and 4H-triazole tautomers (C3 resonance at ~145 ppm for 1H-form vs. ~155 ppm for 4H-form).

- Complement with variable-temperature NMR (VT-NMR) to observe dynamic equilibria .

- Compare experimental IR spectra (N–H stretches at 3200–3400 cm⁻¹) with DFT-calculated vibrational modes .

Advanced Research Questions

Q. How do computational methods (e.g., DFT) predict the electronic properties and reactivity of this compound?

- Methodology :

- Optimize geometry at the B3LYP/6-311++G(d,p) level using Gaussian 15.

- Calculate Fukui indices to identify nucleophilic/electrophilic sites on the triazole ring.

- Simulate UV-Vis spectra (TD-DFT) and compare with experimental data to validate charge-transfer transitions .

Q. What strategies address contradictions in biological activity data (e.g., IC₅₀ variability) across studies?

- Methodology :

- Standardize assay conditions (e.g., pH 7.4, 37°C) and validate purity via HPLC (>98%).

- Perform dose-response curves in triplicate for enzymes like protein arginine N-methyltransferase 3 (PRMT3), noting IC₅₀ discrepancies due to solvent effects (DMSO vs. aqueous buffers) .

- Cross-reference with crystallographic data to rule out conformational flexibility as a confounding factor .

Q. How can this compound serve as a ligand in metal complexes for targeted drug delivery?

- Methodology :

- Synthesize Cu(II) or Pt(II) complexes by refluxing the ligand with metal salts (e.g., CuCl₂·2H₂O in methanol).

- Characterize via ESI-MS and EPR spectroscopy to confirm coordination geometry.

- Assess cytotoxicity against cancer cell lines (e.g., MCF-7), comparing free ligand vs. metal complex efficacy .

Q. What role does protonation state play in modulating the compound’s solubility and membrane permeability?

- Methodology :

- Determine pKₐ values via potentiometric titration (0.1 M KCl, 25°C).

- Use shake-flask assays (octanol/water) to measure logP at physiological pH.

- Correlate with MD simulations (GROMACS) to predict blood-brain barrier penetration .

Key Challenges and Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.